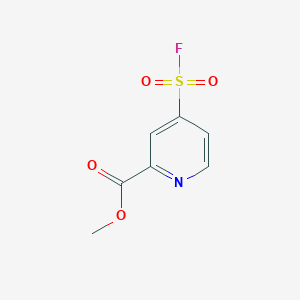
Methyl 4-(fluorosulfonyl)pyridine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(fluorosulfonyl)pyridine-2-carboxylate is a versatile small molecule scaffold with the molecular formula C7H6FNO4S and a molecular weight of 219.19 g/mol . This compound is known for its unique chemical properties, making it valuable in various scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(fluorosulfonyl)pyridine-2-carboxylate typically involves the fluorosulfonylation of pyridine derivatives. One common method includes the reaction of 4-chloropyridine-2-carboxylate with fluorosulfonic acid under controlled conditions . The reaction is carried out at low temperatures to ensure the stability of the intermediate products and to achieve high yields.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The compound is typically purified through crystallization or chromatography techniques to achieve the desired purity levels .
化学反応の分析
Types of Reactions
Methyl 4-(fluorosulfonyl)pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the fluorosulfonyl group to other functional groups, such as sulfonamides.
Substitution: The fluorosulfonyl group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, sulfonamides, and various substituted pyridine derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
科学的研究の応用
Methyl 4-(fluorosulfonyl)pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the development of enzyme inhibitors and probes for studying biological pathways.
Medicine: It is a key intermediate in the synthesis of potential drug candidates, particularly in the field of oncology and infectious diseases.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Methyl 4-(fluorosulfonyl)pyridine-2-carboxylate involves its interaction with specific molecular targets. The fluorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit the activity of enzymes or alter protein function, leading to various biological effects. The compound’s ability to modulate biological pathways makes it a valuable tool in drug discovery and development .
類似化合物との比較
Similar Compounds
Methyl 2-(fluorosulfonyl)pyridine-4-carboxylate: This compound has a similar structure but with the fluorosulfonyl group at a different position on the pyridine ring.
Methyl 4-chloro-2-pyridinecarboxylate: This compound has a chloro group instead of a fluorosulfonyl group, leading to different reactivity and applications.
Uniqueness
Methyl 4-(fluorosulfonyl)pyridine-2-carboxylate is unique due to the presence of the fluorosulfonyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new chemical entities and studying biological systems .
特性
IUPAC Name |
methyl 4-fluorosulfonylpyridine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO4S/c1-13-7(10)6-4-5(2-3-9-6)14(8,11)12/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPXUAMKCVSOGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC(=C1)S(=O)(=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














